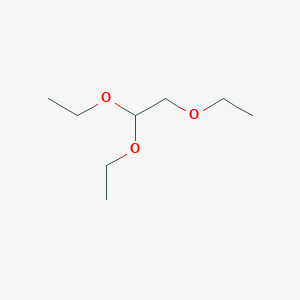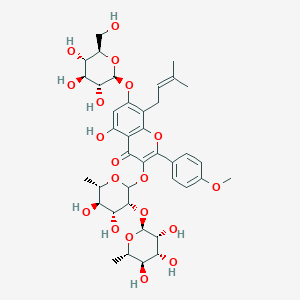
Baohuoside VI
Übersicht
Beschreibung
Baohuoside VI is an organic natural compound obtained from botanical sources exhibiting remarkable bioactive properties in the field of biomedical research . Its intricate structure and unique properties enable its usage in various fields, including medicine, biochemistry, and environmental studies.
Synthesis Analysis
The synthesis of Baohuoside VI is a complex process that involves various chemical reactions. Unfortunately, the exact synthesis process of Baohuoside VI is not well-documented in the available literature .Chemical Reactions Analysis
The chemical reactions involving Baohuoside VI are not well-documented in the available literature .Wissenschaftliche Forschungsanwendungen
Cytotoxicity Indices in HL-7702 and HepG2 Cells
Baohuoside VI, along with other compounds, has been studied for its effects on cytotoxicity indices in HL-7702 and HepG2 cells . The research indicates that these compounds are related to the hepatotoxicity of Herba Epimedii . Baohuoside VI at high concentration displayed significant cytotoxicity . It was inferred to be closely correlated with liver injury induced by Herba Epimedii . The toxic mechanisms may involve increasing oxidative stress and inducing apoptosis .
Pharmacokinetic Study in Rats
A reliable HPLC-MS/MS method has been developed for the simultaneous quantification of twelve bioactive compounds, including Baohuoside VI, in rat plasma . This method was applied to evaluate the pharmacokinetics of these compounds after oral administration of Epimedium extract in rats .
Bioconversion of Low-Value Epimedin C
Baohuoside VI has been used in the bioconversion of low-value epimedin C in crude Epimedium Folium flavonoids . This process was developed to increase the production of icariin and Baohuoside VI, which have been hindered by short supply .
Safety and Hazards
When handling Baohuoside VI, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Baohuoside VI, also known as Epimedin C, is a flavonoid isolated from the herbs of Epimedium brevicornum Maxim . It exhibits immunostimulatory and anticancer activities . The primary targets of Baohuoside VI are tumor cells and osteoclasts .
Mode of Action
Baohuoside VI interacts with its targets in several ways. In tumor cells, it inhibits their proliferation . In osteoclasts, it inhibits their formation and bone resorption function . It also interacts with arginine (ARG) at position 106 of the CYP3A4 enzyme through hydrogen bonding .
Biochemical Pathways
Baohuoside VI affects multiple biochemical pathways. It inhibits osteoclast differentiation by ameliorating the activation of the MAPK and NF-kB pathways and reducing the expression of uPAR . It also impacts the metabolism of tofacitinib, a drug used to treat arthritis, by interacting with the CYP3A4 enzyme .
Pharmacokinetics
Baohuoside VI’s pharmacokinetics are influenced by its interaction with other substances. For example, it has been observed to enhance the area under the concentration-time curve (AUC) of tofacitinib and decrease the clearance (CL) of tofacitinib . The impact of Baohuoside VI on tofacitinib metabolism may be a mixture of non-competitive and competitive inhibition .
Result of Action
The molecular and cellular effects of Baohuoside VI’s action are significant. It inhibits tumor angiogenesis in multiple myeloma via the Peroxisome Proliferator–Activated Receptor γ/Vascular Endothelial Growth Factor signaling pathway . It also inhibits osteoclastogenesis and protects against ovariectomy-induced bone loss .
Eigenschaften
IUPAC Name |
3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLIYVOYYQJRO-OODDLEJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923099 | |
| Record name | 3-{[6-Deoxy-2-O-(6-deoxyhexopyranosyl)hexopyranosyl]oxy}-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Baohuoside VI | |
CAS RN |
119760-73-5 | |
| Record name | Baohuoside VI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119760735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{[6-Deoxy-2-O-(6-deoxyhexopyranosyl)hexopyranosyl]oxy}-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Baohuoside VI?
A1: Baohuoside VI is a flavonol glycoside. While its exact molecular weight isn't specified in the provided abstracts, its structure is described as 3, 5, 7-trihydroxy-4'-methoxyl-8-prenylflavone-3-O-α-L-rhamnopyranosyl (4←1)-α-L-rhamnopyranosyl-7-O-β-D-glucopyranoside [, ]. This complex structure points to a high molecular weight. Spectroscopic data, including UV, IR, MS, 1HNMR, and 13CNMR, have been used to confirm its structure [, ].
Q2: From which plant species has Baohuoside VI been isolated?
A2: Baohuoside VI has been isolated from the aerial parts of Epimedium acuminatum [, ] and Epimedium davidii []. These findings suggest that Baohuoside VI might be present in other species within the Epimedium genus, warranting further investigation.
Q3: Are there any other flavonoids found alongside Baohuoside VI in Epimedium species?
A3: Yes, several other flavonoids have been identified alongside Baohuoside VI in various Epimedium species. These include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




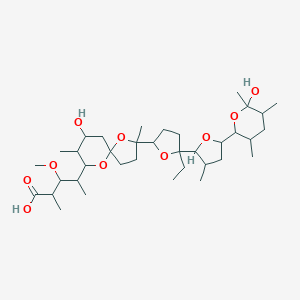
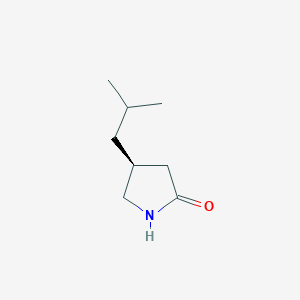
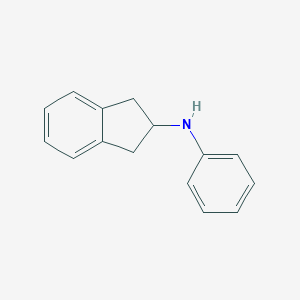
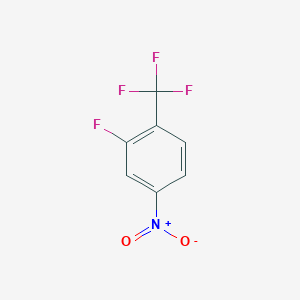


![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)




